molecular formula C11H12N2O3 B6170279 rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans CAS No. 153186-64-2

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans

Cat. No. B6170279
CAS RN: 153186-64-2
M. Wt: 220.2
InChI Key:
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Description

The compound “rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans” is a type of piperidinone, which is a class of organic compounds characterized by a piperidine ring bearing a ketone . Piperidinones are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans” would likely include a six-membered piperidine ring with a ketone (C=O) group, a nitro (NO2) group, and a phenyl ring attached .


Chemical Reactions Analysis

While specific chemical reactions involving “rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans” are not available, piperidinones can generally undergo reactions such as reduction, acylation, and Grignard reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a piperidine ring, introduction of a nitro group, and addition of a phenyl group to the piperidine ring.", "Starting Materials": ["(R)-5-amino-6-phenylpiperidin-2-one", "nitric acid", "acetic anhydride", "sodium acetate", "phenylmagnesium bromide", "diethyl ether", "water", "sodium hydroxide", "chloroform"], "Reaction": ["1. Conversion of (R)-5-amino-6-phenylpiperidin-2-one to (5R,6S)-5-nitro-6-phenylpiperidin-2-one: (R)-5-amino-6-phenylpiperidin-2-one is reacted with nitric acid and acetic anhydride in the presence of sodium acetate to form the nitro compound. The reaction is carried out at room temperature for several hours.", "2. Reduction of the nitro group: The nitro compound is reduced to the corresponding amine using sodium hydroxide and water. The reaction is carried out under reflux for several hours.", "3. Addition of phenylmagnesium bromide: The amine is reacted with phenylmagnesium bromide in diethyl ether to form the Grignard reagent. The reaction is carried out at low temperature.", "4. Quenching of the Grignard reagent: The Grignard reagent is quenched with water and the resulting mixture is extracted with chloroform.", "5. Isolation of the product: The chloroform extract is dried and concentrated to yield the final product, rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans."] }

CAS RN

153186-64-2

Product Name

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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